Ethyl 2,2-Difluoro-3-methyl-butyrate
Overview
Description
Ethyl 2,2-Difluoro-3-methyl-butyrate is an organic compound with the molecular formula C7H12F2O2. It is a colorless liquid that is primarily used in various chemical synthesis processes. The compound is characterized by the presence of two fluorine atoms and a methyl group attached to the butyrate ester, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,2-Difluoro-3-methyl-butyrate can be synthesized through several methods. One common approach involves the esterification of 2,2-Difluoro-3-methylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,2-Difluoro-3-methyl-butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 2,2-Difluoro-3-methylbutanoic acid.
Reduction: Formation of 2,2-Difluoro-3-methylbutanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2,2-Difluoro-3-methyl-butyrate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways involving fluorinated compounds.
Medicine: Research into the pharmacological properties of fluorinated esters may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of Ethyl 2,2-Difluoro-3-methyl-butyrate involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Ethyl 2,2-Difluoro-3-methyl-butyrate can be compared with other similar compounds such as:
Ethyl 2,2-Difluoro-3-methylpropanoate: Similar structure but with a different alkyl chain length.
Ethyl 2,2-Difluoro-3-methylpentanoate: Another fluorinated ester with a longer alkyl chain.
Ethyl 2,2-Difluoro-3-methylhexanoate: A compound with an even longer alkyl chain, which may exhibit different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of fluorine atoms and methyl group, which imparts distinct reactivity and stability compared to other fluorinated esters.
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-methylbutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-4-11-6(10)7(8,9)5(2)3/h5H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFZCZWHESWEKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.